Tautomeric Thiol–Thione Equilibrium Enables Zinc-Chelating Scaffold Function Absent in Fixed Thioether Analogs
4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol exists in a thiol–thione tautomeric equilibrium (IR evidence: SH band at ~2575 cm⁻¹ and N–C=S bands at ~1535, 1260, 1054, 948 cm⁻¹), enabling the thione form to act as a putative zinc-binding group in metalloprotease inhibition [1]. This property is demonstrated at the class level by the 1,2,4-triazole-3-thiol scaffold serving as a non-hydroxamic zinc-chelating moiety in ADAMTS-5 inhibitors, with in vitro activity rationalized by in silico docking into the ADAMTS-5 crystal structure [2]. In contrast, S-alkylated derivatives (e.g., 2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, CAS 537017-54-2) lack the free thiol/thione tautomerism and cannot engage the catalytic zinc ion via the same mechanism [3]. Fixed thioether analogs are therefore unsuitable as zinc-binding pharmacophore replacements.
| Evidence Dimension | Zinc-binding capacity via thiol–thione tautomerism |
|---|---|
| Target Compound Data | Thione tautomer present; IR N–C=S bands: 1535, 1260, 1054, 948 cm⁻¹ (class-level data from analog 8a) [1] |
| Comparator Or Baseline | S-alkylated derivatives (e.g., CAS 537017-54-2): no free thiol; IR lacks SH stretch and N–C=S thione bands |
| Quantified Difference | Qualitative structural difference; zinc-binding capacity present vs. absent |
| Conditions | IR spectroscopy (KBr disk); ADAMTS-5 inhibition assay and in silico docking [1][2] |
Why This Matters
For metalloenzyme inhibitor programs, the free thiol/thione tautomerism is a prerequisite for zinc-chelation-based mechanism of action; S-alkylated or fixed-thioether analogs cannot substitute.
- [1] Koparır, M.; Cansız, A.; Demirdağ, A. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules 2004, 9(4), 204–212. DOI: 10.3390/90400204. View Source
- [2] Maingot, L. et al. New non-hydroxamic ADAMTS-5 inhibitors based on the 1,2,4-triazole-3-thiol scaffold. Bioorg. Med. Chem. Lett. 2010, 20(21), 6213–6216. DOI: 10.1016/j.bmcl.2010.08.108. View Source
- [3] PubChem Compound Summary for CID 1457216 (2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid). NCBI. Accessed April 2026. View Source
